Methyl 4-[(3-methylpentan-2-yl)amino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-methylpentan-2-yl)amino]butanoate typically involves the reaction of 4-aminobutanoic acid with 3-methylpentan-2-amine in the presence of a suitable esterification agent . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques such as continuous flow reactors to optimize reaction conditions and improve efficiency . The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-methylpentan-2-yl)amino]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 4-[(3-methylpentan-2-yl)amino]butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(3-methylpentan-2-yl)amino]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules . This interaction can lead to changes in cellular processes, influencing various physiological functions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobutanoate: Similar structure but lacks the 3-methylpentan-2-yl group.
Ethyl 4-[(3-methylpentan-2-yl)amino]butanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 4-[(3-methylpentan-2-yl)amino]butanoate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H23NO2 |
---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
methyl 4-(3-methylpentan-2-ylamino)butanoate |
InChI |
InChI=1S/C11H23NO2/c1-5-9(2)10(3)12-8-6-7-11(13)14-4/h9-10,12H,5-8H2,1-4H3 |
InChI Key |
ZSVDXAPVRONIKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.